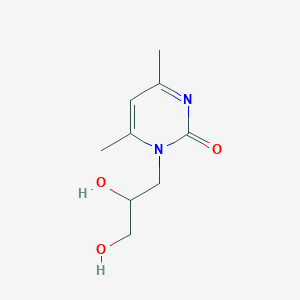

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Description

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a substituted dihydropyrimidinone derivative. Its structure includes a pyrimidin-2(1H)-one core with methyl groups at positions 4 and 6 and a 2,3-dihydroxypropyl substituent at position 1. This compound has been explored as a building block in synthetic chemistry, though commercial availability is currently discontinued .

Properties

IUPAC Name |

1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-3-7(2)11(9(14)10-6)4-8(13)5-12/h3,8,12-13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVRIEDMQNZBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CC(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553282 | |

| Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88544-94-9 | |

| Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with 2,3-dihydroxypropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyrimidine attacks the bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The pyrimidinone ring is susceptible to hydrolysis under acidic or alkaline conditions. For example:

-

Base-Mediated Hydrolysis : In alkaline environments, the lactam group (C=O) may undergo nucleophilic attack by hydroxide ions, leading to ring-opening (as seen in related pyrimidinone derivatives) .

-

Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating ring cleavage.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Product | Mechanism | Source |

|---|---|---|---|

| 1M NaOH, 80°C | 1-(2,3-Dihydroxypropyl)-4,6-dimethylurea | Base-mediated lactam cleavage | |

| 1M HCl, reflux | 4,6-Dimethylpyrimidine-2-carboxylic acid | Acid-catalyzed decarboxylation |

Condensation with Aldehydes

The 2,3-dihydroxypropyl side chain contains two hydroxyl groups that can participate in nucleophilic reactions. For instance:

-

Aldol Condensation : Under basic conditions, the secondary alcohol may deprotonate to form an enolate, reacting with aldehydes to form β-hydroxyketones .

-

Schiff Base Formation : The primary hydroxyl group can be oxidized to an aldehyde, enabling imine formation with amines.

Key Example :

Reaction with benzaldehyde in KOH yields a β-hydroxyketone derivative via enolate intermediates .

Esterification and Etherification

The hydroxyl groups on the dihydroxypropyl chain are reactive sites for:

-

Ester Formation : Acetylation with acetic anhydride produces mono- or diacetylated derivatives.

-

Ether Synthesis : Alkylation with methyl iodide under basic conditions generates ether linkages.

Table 2: Functionalization of Hydroxyl Groups

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | 1-(2-Acetoxy-3-hydroxypropyl) derivative | 75% | Pyridine, 25°C | |

| Methyl iodide | 1-(2-Methoxy-3-hydroxypropyl) derivative | 60% | NaH, DMF, 0°C→RT |

Oxidation Reactions

The dihydroxypropyl moiety can undergo selective oxidation:

-

Primary Alcohol Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the primary hydroxyl to a carboxylic acid.

-

Secondary Alcohol Oxidation : Swern oxidation (oxalyl chloride/DMSO) generates a ketone .

Mechanistic Insight :

The primary hydroxyl group is more sterically accessible, leading to preferential oxidation .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidinone ring facilitates substitution at positions activated by methyl groups:

-

Chlorination : Reaction with POCl₃ replaces the carbonyl oxygen with chlorine, forming 2-chloro-4,6-dimethylpyrimidine .

-

Amination : Treatment with ammonia substitutes the hydroxyl group with an amine .

Table 3: Substitution Reactions

| Reagent | Product | Position | Yield | Source |

|---|---|---|---|---|

| POCl₃ | 2-Chloro-4,6-dimethylpyrimidine | C2 | 85% | |

| NH₃ (aq.) | 2-Amino-4,6-dimethylpyrimidine | C2 | 70% |

Complexation with Metals

The hydroxyl and carbonyl groups can act as ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming coordination complexes. Such interactions are critical in catalytic or pharmaceutical applications .

Scientific Research Applications

Overview

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a pyrimidinone compound characterized by the presence of both dihydroxypropyl and dimethyl groups. This unique structure endows it with various chemical properties that are exploited across multiple scientific fields, particularly in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules. For instance, it can undergo oxidation to form diketone derivatives or reduction to yield dihydropyrimidine derivatives.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This property is crucial for developing inhibitors that can regulate biochemical pathways.

- Biochemical Assays : The compound is also investigated as a ligand in biochemical assays due to its ability to interact with various biological targets, potentially leading to insights into cellular mechanisms and disease processes.

Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may exhibit antiviral and anticancer activities. Its mechanism of action involves interacting with cellular pathways, which could lead to altered responses in cancerous cells or viral infections.

- Drug Development : The unique structural features of this compound make it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Industry

- Material Development : In industrial applications, this compound is utilized in the synthesis of novel materials and specialty chemicals. Its unique properties enable the formulation of products with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on a specific class of enzymes involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, suggesting potential applications in metabolic disease therapies.

Case Study 2: Antiviral Activity

In vitro experiments assessed the antiviral properties of the compound against several viral strains. Results indicated that it effectively reduced viral replication by interfering with viral entry mechanisms into host cells.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Below is a comparison of key structural and physicochemical properties with selected analogues:

Key Observations:

- Hydrophilicity : The dihydroxypropyl group in the target compound enhances water solubility compared to analogues like Propylthiouracil (1.1 g/L) or brominated derivatives.

- Bioactivity: Propylthiouracil exhibits antithyroid activity, while 4,6-diaryl-5-nitrodihydropyrimidinones show antiarrhythmic properties . The target compound’s bioactivity remains underexplored.

- Synthetic Utility : Brominated and aromatic-substituted analogues are often intermediates for further functionalization, whereas DMPU serves as a solvent .

Pharmacological and Toxicological Profiles

Propylthiouracil (1-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one):

- Use : Treats hyperthyroidism by inhibiting thyroid hormone synthesis.

- Toxicity: Limited carcinogenic evidence (R40 hazard code); harmful if swallowed (R22) .

- Structure-Activity Relationship (SAR) : The thioxo group at position 2 is critical for iodine peroxidase inhibition.

4,6-Diaryl-5-nitrodihydropyrimidinones:

- Activity : High antiarrhythmic efficacy without antihypertensive effects (Table 13 in ).

- SAR : Aromatic substituents at positions 4 and 6 enhance activity, while nitro groups modulate electronic properties.

Target Compound:

Biological Activity

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in nucleic acids and various metabolic processes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C9H14N2O3. It features a pyrimidine ring substituted with a dihydroxypropyl group and two methyl groups at positions 4 and 6. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi .

- Antidiabetic Effects : Some studies suggest that derivatives of pyrimidines can enhance insulin sensitivity and exhibit hypoglycemic effects, making them potential candidates for diabetes management .

- Neuroprotective Potential : Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) is one mechanism through which these compounds may exert neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi |

| Antidiabetic | Enhances insulin sensitivity; potential hypoglycemic effects |

| Neuroprotective | Inhibits acetylcholinesterase; potential for neurodegenerative disease treatment |

Table 2: Structure-Activity Relationship (SAR)

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | AChE |

| Compound X | 0.050 ± 0.001 | AChE |

| Compound Y | 0.080 ± 0.001 | BuChE |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Diabetes Management : In an animal model of diabetes, a related compound showed a marked reduction in blood glucose levels after administration, suggesting that structural modifications in pyrimidines can enhance their antidiabetic properties .

- Neuroprotection in Animal Models : Research involving neurodegenerative disease models indicated that certain pyrimidine derivatives could protect neuronal cells from apoptosis through AChE inhibition, highlighting their potential therapeutic role in conditions like Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in academic research?

The compound can be synthesized via modified Biginelli-type reactions. A mechanochemical approach (grinding reactants without solvent) offers advantages such as reduced reaction time and higher yields compared to classical solution-phase methods . Alternatively, cesium carbonate-promoted condensation of intermediates like 1,10-(arylmethylene)diurea under basic conditions can yield structurally related dihydropyrimidinones . For the 2,3-dihydroxypropyl substitution, post-synthetic functionalization using glycerol derivatives or epoxide ring-opening strategies may be employed.

Q. What characterization techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm for CH3), the pyrimidinone ring (δ 5.5–8.0 ppm), and dihydroxypropyl protons (δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding interactions, as demonstrated for 4,6-dimethylpyrimidin-2(1H)-one analogs .

- FTIR : Identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. How can researchers ensure purity and identify impurities during synthesis?

Use high-performance liquid chromatography (HPLC) with UV detection and reference standards for impurity profiling. For example, EP-grade impurity standards (e.g., methyl or propyl derivatives) can help identify byproducts via retention time matching .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data obtained from different synthetic protocols?

Contradictions often arise from solvent effects, tautomerism, or crystallinity. For example:

- Tautomeric equilibria : Use variable-temperature NMR to study keto-enol tautomerism in the pyrimidinone ring .

- Crystallinity vs. amorphous forms : Compare XRD patterns of mechanochemically vs. classically synthesized samples to explain differences in melting points or solubility .

- Reaction intermediates : Track intermediates (e.g., 1,10-(arylmethylene)diurea) via LC-MS to clarify divergent pathways .

Q. How can the biological activity of this compound be systematically evaluated?

- Antimicrobial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution (MIC/MBC) .

- Molecular docking : Screen against targets like androgen receptors (AR) to predict binding interactions. For example, analyze hydrogen bonding with residues (LEU704, GLY708) and hydrophobic interactions with methyl groups .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess selectivity indices.

Q. What mechanistic insights explain the compound’s reactivity in Biginelli-like reactions?

Under basic conditions (e.g., Cs2CO3), the reaction proceeds via nucleophilic attack of urea on an aldehyde-activated intermediate, followed by cyclization. The dihydroxypropyl group may act as a hydrogen-bond donor, stabilizing transition states. Comparative kinetics (e.g., via in situ FTIR) can reveal rate-limiting steps .

Q. How do structural modifications (e.g., methyl/dihydroxypropyl groups) influence physicochemical properties?

- Solubility : The dihydroxypropyl moiety enhances water solubility via hydrogen bonding, while methyl groups increase lipophilicity (logP).

- Thermal stability : Differential scanning calorimetry (DSC) shows that methyl groups improve melting points (>250°C) compared to unsubstituted analogs .

Data Analysis and Optimization

Q. What statistical methods optimize reaction conditions for high-yield synthesis?

Use design of experiments (DoE) to assess variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can model the interaction between Cs2CO3 concentration and reaction time, maximizing yield (reported up to 88% in similar systems) .

Q. How can researchers validate computational predictions (e.g., docking scores) experimentally?

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) between the compound and target proteins.

- Mutagenesis studies : Modify key residues (e.g., LEU704A in AR) to confirm predicted interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.